molecular formula C17H16ClN3O3S B3403054 Methyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate CAS No. 1105211-75-3

Methyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate

Cat. No. B3403054
CAS RN: 1105211-75-3
M. Wt: 377.8
InChI Key: JUOKCXCRWXKQAH-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrazine, which is a nitrogen-containing heterocyclic compound . These types of compounds are often studied for their potential pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazolo[1,5-a]pyrazine derivatives are typically synthesized through various methods, including cyclocondensation .

Future Directions

Future research could involve further exploration of the synthesis methods, chemical reactions, and potential applications of this compound. Given the interest in pyrazolo[1,5-a]pyrazine derivatives, it’s possible that this compound could have interesting biological or chemical properties .

Biochemical Analysis

Biochemical Properties

Methyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Additionally, it interacts with proteins involved in signal transduction pathways, potentially modulating their activity and influencing cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby altering their function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, it can modulate the activity of transcription factors, resulting in altered expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as CDKs, inhibiting their activity and preventing the phosphorylation of substrates necessary for cell cycle progression . Additionally, it can form complexes with proteins involved in signal transduction, thereby modulating their activity and downstream signaling events. These interactions lead to changes in gene expression and cellular responses, ultimately affecting cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have demonstrated that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are essential for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and toxicity, highlighting the importance of understanding its metabolic pathways for drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. The distribution of this compound within tissues can influence its therapeutic efficacy and toxicity, making it essential to study its transport and distribution properties.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects. Post-translational modifications and targeting signals can direct this compound to its site of action, influencing its activity and therapeutic potential.

properties

IUPAC Name

methyl 2-[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-3-24-15-5-4-11(8-12(15)18)13-9-14-17(25-10-16(22)23-2)19-6-7-21(14)20-13/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOKCXCRWXKQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate
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Methyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate
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Methyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate
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Methyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate
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Methyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate
Reactant of Route 6
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Methyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate

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